molecular formula C18H17F4N3S B2539685 4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 509102-07-2

4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No. B2539685
CAS RN: 509102-07-2
M. Wt: 383.41
InChI Key: SYYHTSZENMRQSP-UHFFFAOYSA-N
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Description

The compound “4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains fluorophenyl and trifluoromethyl groups, which are often used in medicinal chemistry to improve a drug’s stability, potency, or bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific functional groups. For example, the piperazine ring might undergo reactions with acids or bases, while the trifluoromethyl group could potentially be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally . These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Antimicrobial Activities

Research on derivatives of 4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has shown promising antimicrobial activities. For instance, studies have synthesized new urea and thiourea derivatives of piperazine, doped with febuxostat, and evaluated their antiviral and antimicrobial activities. Some of these derivatives exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various pathogens (Reddy et al., 2013). Similarly, another study synthesized carbothioamides and evaluated their antimicrobial activity, finding some compounds to be active against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae (Demirci et al., 2013).

Synthesis Methodologies

The compound and its derivatives have also been a focus in the development of new synthesis methodologies. For example, the rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol has been identified as a key step in the synthesis of neuroleptic agents Fluspirilen and Penfluridol, demonstrating the compound's role in the synthesis of pharmaceuticals (Botteghi et al., 2001).

Biological Evaluation

Compounds derived from 4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide have been biologically evaluated for various activities. A study synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and evaluated their antimicrobial activity. Some compounds showed potential antimicrobial activity, highlighting their relevance in the development of new antimicrobial agents (Babu et al., 2015).

Novel Applications

Further research has explored novel applications of this compound in disease treatment. For example, the discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) as the first small molecule motilin receptor agonist clinical candidate demonstrates the potential therapeutic applications of derivatives of this compound in gastrointestinal motility disorders (Westaway et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would need to be evaluated through toxicological studies. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Studies could also be conducted to optimize its synthesis and to investigate its mechanism of action .

properties

IUPAC Name

4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3S/c19-14-6-2-4-8-16(14)24-9-11-25(12-10-24)17(26)23-15-7-3-1-5-13(15)18(20,21)22/h1-8H,9-12H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYHTSZENMRQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

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